Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
CAS No.: 1989671-42-2
Cat. No.: VC4563666
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride - 1989671-42-2](/images/structure/VC4563666.png)
Specification
CAS No. | 1989671-42-2 |
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Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.66 |
IUPAC Name | ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)5-9-8;/h6,9H,2-5H2,1H3;1H |
Standard InChI Key | ZMXSRWMKIWNDEA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C12CC(C1)CN2.Cl |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.1.1]hexane skeleton with a nitrogen atom at the 2-position and an ethyl ester group at the 1-position (Figure 1). The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays . Key structural parameters include:
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Molecular Formula: C₈H₁₄ClNO₂
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Molecular Weight: 191.65 g/mol
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IUPAC Name: Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
The bicyclic framework imposes significant ring strain, which influences both reactivity and conformational stability .
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:
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¹H NMR (D₂O, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 2H, bridgehead CH), 2.95–2.75 (m, 4H, CH₂N and CH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃) .
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¹³C NMR (D₂O, 101 MHz): δ 172.1 (C=O), 59.8 (OCH₂), 50.2 (bridgehead C), 40.9 (CH₂N) .
Synthetic Methodologies
Photochemical [2+2] Cycloaddition
A widely employed method involves UV light–mediated [2+2] cycloaddition of dienes and imines. For example, irradiating a mixture of ethyl acrylate and a substituted pyrroline under a mercury lamp yields the bicyclic core. Key conditions:
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Reagents: Ethyl acrylate, N-benzylpyrroline
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Light Source: 254 nm mercury lamp
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Yield: 45–60%.
Multigram-Scale Synthesis
Chernykh et al. (2024) developed a scalable route starting from N-Boc-protected amino acids (Figure 2) :
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Step 1: Hydrolysis of N-Boc-2-azabicyclohexane carboxylate (6) to the zwitterionic amino acid (16, 77% yield).
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Step 2: SOCl₂-mediated esterification to form the hydrochloride salt (17, 95% yield).
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Step 3: Boc deprotection and salt formation (18, 70% yield) .
This method enables kilogram-scale production, critical for industrial applications.
Chemical Reactivity and Derivatives
Oxidation Reactions
The nitrogen atom and strained ring participate in selective oxidations:
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Epoxidation: Treatment with m-chloroperoxybenzoic acid (MCPBA) forms epoxides at the bridgehead (Yield: 70–85%).
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N-Oxidation: Hydrogen peroxide generates N-oxide derivatives, enhancing hydrogen-bonding capacity.
Substitution and Functionalization
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Ester Hydrolysis: Alkaline hydrolysis yields the carboxylic acid (19), a precursor for amide coupling .
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N-Alkylation: Reacting with alkyl halides (e.g., benzyl bromide) introduces substituents at the nitrogen (Yield: 65–80%) .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a rigid proline analog in peptidomimetics. Its constrained geometry improves binding affinity to enzymatic targets, such as:
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Protease Inhibitors: IC₅₀ values < 100 nM reported for hepatitis C virus NS3/4A protease .
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Kinase Modulators: Derivatives show promise in targeting cyclin-dependent kinases (CDKs) .
Material Science
The bicyclic core enhances thermal stability in polymers. Blends with polyamides exhibit glass transition temperatures (Tg) up to 215°C, outperforming conventional analogs by 30°C.
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